N-(3,5-dichlorophenyl)-N-(2-fluorobenzyl)amine
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Overview
Description
N-(3,5-dichlorophenyl)-N-(2-fluorobenzyl)amine is an organic compound that belongs to the class of substituted amines. These compounds are characterized by the presence of an amine group attached to a benzyl group, which is further substituted with various functional groups. This particular compound features dichloro and fluoro substituents on the phenyl and benzyl rings, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-N-(2-fluorobenzyl)amine typically involves the reaction of 3,5-dichloroaniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-N-(2-fluorobenzyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The halogen atoms on the phenyl and benzyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted phenyl or benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-N-(2-fluorobenzyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen substituents can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-N-(2-chlorobenzyl)amine
- N-(3,5-dichlorophenyl)-N-(2-bromobenzyl)amine
- N-(3,5-dichlorophenyl)-N-(2-methylbenzyl)amine
Uniqueness
N-(3,5-dichlorophenyl)-N-(2-fluorobenzyl)amine is unique due to the presence of both dichloro and fluoro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability and specificity in various applications.
Properties
IUPAC Name |
3,5-dichloro-N-[(2-fluorophenyl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FN/c14-10-5-11(15)7-12(6-10)17-8-9-3-1-2-4-13(9)16/h1-7,17H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYZIXNJVDKZFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=CC(=C2)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235454 |
Source
|
Record name | N-(3,5-Dichlorophenyl)-2-fluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723753-74-0 |
Source
|
Record name | N-(3,5-Dichlorophenyl)-2-fluorobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=723753-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,5-Dichlorophenyl)-2-fluorobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201235454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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